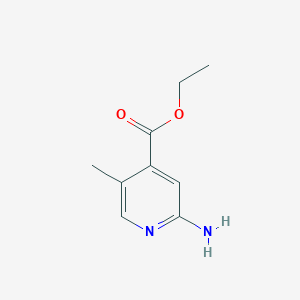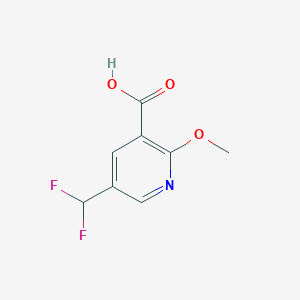
5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a pyridine ring, along with a carboxylic acid functional group. The unique structural features of this compound make it a valuable candidate for various applications, particularly in medicinal and agricultural chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents . This process can be achieved through various catalytic and non-catalytic methods, often involving metal catalysts such as nickel or palladium . The reaction conditions usually require the presence of a base and a suitable solvent, with temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid may involve large-scale difluoromethylation processes. These processes often utilize stable difluoromethylating agents and optimized reaction conditions to ensure high yields and purity of the final product . The scalability of these methods is crucial for the commercial production of this compound, particularly for its use in pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding efficiently at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . This interaction can inhibit or modulate the activity of enzymes involved in critical biological processes, making the compound a potent inhibitor or modulator in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated heterocyclic compound with similar applications in agrochemicals.
5-(Difluoromethyl)pyrazine-2-carboxylic acid: A structurally related compound used in similar contexts.
Uniqueness
5-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid is unique due to the presence of both the difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(8(12)13)2-4(3-11-7)6(9)10/h2-3,6H,1H3,(H,12,13) |
InChI-Schlüssel |
NFVCDCBZEKDXGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
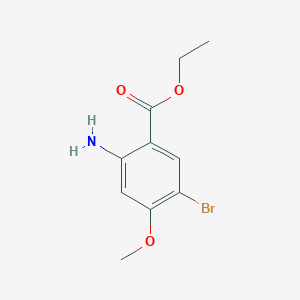
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
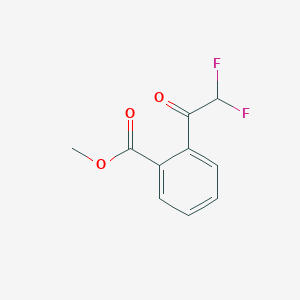
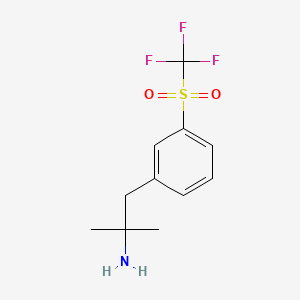
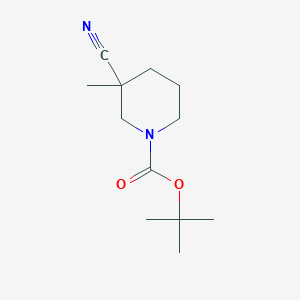
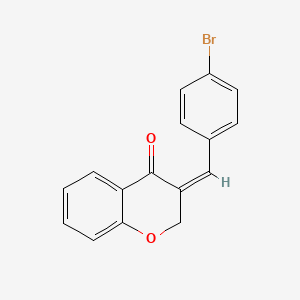

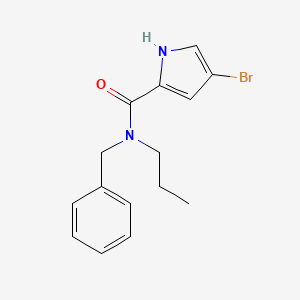
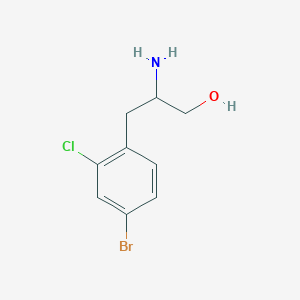
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
